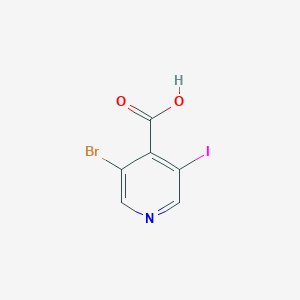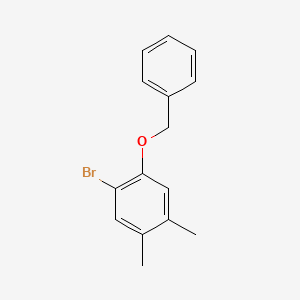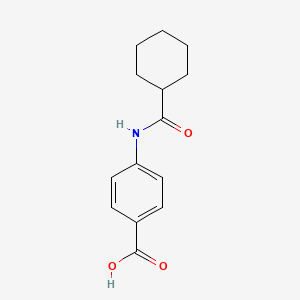
3-(HYDROXYMETHYL)OXOLAN-2-ONE
概要
説明
3-(HYDROXYMETHYL)OXOLAN-2-ONE, also known as γ-butyrolactone, is a lactone compound with the molecular formula C5H8O3. It is characterized by a five-membered ring structure containing an ester functional group and a hydroxymethyl group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
3-(HYDROXYMETHYL)OXOLAN-2-ONE can be synthesized through several methods. One common approach involves the oxidation of 1,4-butanediol using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of the lactone ring.
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of maleic anhydride or succinic anhydride. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization.
化学反応の分析
Types of Reactions
3-(HYDROXYMETHYL)OXOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid, resulting in the formation of 3-carboxyoxolan-2-one.
Reduction: The ester functional group can be reduced to form the corresponding diol, 1,4-butanediol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: 3-carboxyoxolan-2-one.
Reduction: 1,4-butanediol.
Substitution: Various alkyl or acyl derivatives depending on the substituent used.
科学的研究の応用
3-(HYDROXYMETHYL)OXOLAN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.
作用機序
The mechanism of action of 3-(HYDROXYMETHYL)OXOLAN-2-ONE involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a prodrug, undergoing enzymatic hydrolysis to release the active compound. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the lactone ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
γ-Butyrolactone (GBL): Similar in structure but lacks the hydroxymethyl group.
δ-Valerolactone: A six-membered lactone ring with similar reactivity.
ε-Caprolactone: A seven-membered lactone ring used in polymer synthesis
Uniqueness
3-(HYDROXYMETHYL)OXOLAN-2-ONE is unique due to its hydroxymethyl group, which imparts additional reactivity and versatility compared to other lactones. This functional group allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields .
特性
IUPAC Name |
3-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFUXSRIIEVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[3-(4-chlorophenyl)phenyl]boronic acid](/img/structure/B3247291.png)


![Silane, dichloromethyl[(trichlorosilyl)methyl]-](/img/structure/B3247299.png)




